Polygalacic acid

Vue d'ensemble

Description

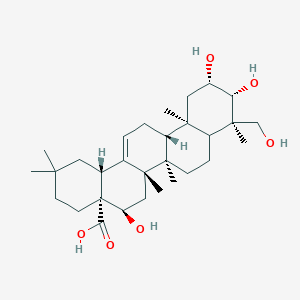

Polygalacic acid (PA) is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₆ and a molecular weight of 504.7 g/mol (CAS: 22338-71-2) . It is primarily isolated from Platycodon grandiflorus (balloon flower) and Polygala tenuifolia (Chinese senega root). Structurally, PA features hydroxyl groups at positions 2β, 3β, 16α, and 23, along with a 12-ene double bond and a 28-carboxylic acid group . Recent revisions confirm the 16α-hydroxy configuration, distinguishing it from earlier misassignments .

Pharmacologically, PA exhibits neuroprotective effects by modulating acetylcholine levels (via AChE inhibition and ChAT activation) and suppressing neuroinflammation (PPARγ/NF-κB pathway) . It also inhibits MMPs and Wnt/β-catenin signaling, making it relevant in osteoarthritis research .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La virgaureagenine G est généralement isolée de sources naturelles, en particulier des racines de Polygala tenuifolia Willd . Le processus d'extraction implique plusieurs étapes, notamment l'extraction par solvant, la chromatographie et la cristallisation .

Méthodes de production industrielle

les progrès de la biotechnologie et de la biologie synthétique pourraient offrir un potentiel de production à grande échelle à l'avenir .

Analyse Des Réactions Chimiques

Types de réactions

La virgaureagenine G subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans le composé.

Réduction : Les réactions de réduction peuvent modifier les doubles liaisons dans la structure triterpénoïde.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle, conduisant à la formation de dérivés.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les halogénures d'alkyle sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la virgaureagenine G .

Applications de la recherche scientifique

La virgaureagenine G a un large éventail d'applications en recherche scientifique :

Chimie : Elle est utilisée comme composé de référence dans l'étude des saponines triterpénoïdes.

Industrie : Elle est utilisée dans le développement de produits pharmaceutiques et de nutraceutiques à base de produits naturels.

Mécanisme d'action

La virgaureagenine G exerce ses effets principalement par la modulation du système cholinergique. Elle diminue l'activité de l'acétylcholinestérase, augmente l'activité de la choline acétyltransférase et augmente les niveaux d'acétylcholine dans l'hippocampe et le cortex frontal . De plus, elle atténue considérablement la neuro-inflammation et le stress oxydatif, contribuant à ses effets neuroprotecteurs .

Applications De Recherche Scientifique

Neuroprotective Properties

Cognitive Impairment and Alzheimer's Disease

Recent studies have demonstrated that polygalacic acid exhibits neuroprotective effects, particularly in the context of Alzheimer's disease. Research indicates that this compound can attenuate cognitive deficits by regulating inflammation through the PPARγ/NF-κB signaling pathway. In vitro studies showed that this compound reduces the production of inflammatory cytokines and decreases neuronal apoptosis in microglial cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study: In Vivo Effects

In an experimental model of Alzheimer's disease using Aβ42 oligomer-induced mice, this compound administration resulted in significant improvements in cognitive function and reduced levels of inflammatory markers. This suggests that this compound may serve as a valuable candidate for future drug development aimed at treating Alzheimer's disease .

Anti-Inflammatory Applications

Mechanism of Action

this compound has been investigated for its anti-inflammatory properties, particularly in conditions such as osteoarthritis. Studies indicate that it modulates inflammatory pathways and reduces the expression of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory disorders .

Case Study: Osteoarthritis

In an experimental setup, this compound was shown to reduce inflammation markers in animal models of osteoarthritis. The compound's ability to inhibit inflammatory responses suggests its potential utility in treating chronic inflammatory diseases .

Drug Delivery Systems

Biocompatibility and Drug Carrier Potential

this compound's biocompatibility and biodegradability make it an attractive candidate for drug delivery applications. Its properties allow it to serve as a carrier for various therapeutic agents, enhancing their efficacy and bioavailability.

Research Findings

Studies have explored the use of this compound in developing nanocomplexes for targeted drug delivery. For instance, researchers have designed polymeric nanoparticles that utilize this compound to improve the delivery of chemotherapeutic agents, demonstrating enhanced therapeutic outcomes in cancer models .

Summary of Applications

Mécanisme D'action

Virgaureagenin G exerts its effects primarily through the modulation of the cholinergic system. It decreases acetylcholinesterase activity, increases choline acetyltransferase activity, and elevates acetylcholine levels in the hippocampus and frontal cortex . Additionally, it significantly ameliorates neuroinflammation and oxidative stress, contributing to its neuroprotective effects .

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Triterpenoids

PA belongs to the ursane/oleanane triterpenoid family. Key structural analogs include:

Key Differences :

- PA has four hydroxyl groups vs. three in ursolic/oleanolic acids.

- Platycodigenin has an additional 24-OH group compared to PA .

- Saikosaponin A is glycosylated, unlike non-glycosylated PA .

Functional and Enzymatic Activity Comparison

Enzymatic Conversion and Biotransformation

PA derivatives undergo deglycosylation by enzymes like Cytolase PCL5 and pectinase:

- Cytolase PCL5 converts this compound D3 into deapiose-xylosylated PA (retention time: 15.2 min) .

- Pectinase from Aspergillus aculeatus hydrolyzes polygalacin D3 (1 mg/mL) into 3-O-β-D-glucopyranosyl PA (0.43 mg/mL yield) .

Comparison :

- Platycodin D (a platycodigenin derivative) shows similar enzymatic pathways but higher conversion rates due to simpler glycosylation .

Inhibition of Na+/K+-ATPase

PA exhibits weak inhibition (IC₅₀ > 100 µM) compared to ursolic acid (IC₅₀ = 18 µM) and oleanolic acid (IC₅₀ = 22 µM) .

Autophagy Induction

Unlike onjisaponin B (a PA analog from Polygala tenuifolia), PA lacks autophagy-inducing activity in PC-12 cells .

Pharmacological Effects and Mechanisms

Key Findings :

- PA uniquely enhances cholinergic signaling , critical for Alzheimer’s models .

- In osteoarthritis, PA outperforms ursolic acid by targeting MAPK and Wnt pathways .

Natural Occurrence and Processing Effects

- Content Variability : PA levels in Polygala tenuifolia roots range from 0.11% to 11.55% , depending on plant part (buds vs. stems) .

- Processing Impact : Honey-processing reduces PA content by ~30% compared to crude extracts, likely due to thermal degradation .

Comparison :

- Oleanolic acid remains stable under similar processing, highlighting PA’s sensitivity .

Activité Biologique

Polygalacic acid (PA), a bioactive compound derived from the traditional Chinese medicinal plant Polygala tenuifolia, has garnered attention for its diverse biological activities, particularly in neuroprotection, anti-inflammatory effects, and antimicrobial properties. This article delves into the molecular mechanisms, experimental findings, and potential therapeutic applications of PA based on recent research.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of Alzheimer's disease (AD).

- Anti-inflammatory Activity : PA has been shown to attenuate cognitive impairment by regulating inflammation through the PPARγ/NF-κB signaling pathway. In a study involving Aβ42 oligomer-induced AD mice, PA administration resulted in decreased levels of inflammatory cytokines and reduced neuronal apoptosis in N2a cells .

- Cognitive Improvement : Behavioral tests indicated that PA significantly improved cognitive function in treated mice compared to control groups. The treatment involved administering PA at doses of 6 mg/kg/day and 12 mg/kg/day over three weeks, with assessments conducted through various cognitive tests .

Table 1: Summary of Neuroprotective Effects of this compound

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vivo | Aβ42-induced AD mice | Improved cognitive function; reduced inflammatory markers |

| In Vitro | N2a neuronal cells | Decreased apoptosis; reduced cytokine production |

| Mechanistic Study | Network pharmacology analysis | Targeted PPARγ pathway; inhibition of NF-κB signaling |

2. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, which are crucial for its therapeutic potential in various diseases.

Research Findings

- Microglial Activation : PA reduces the activation of microglia and subsequent release of pro-inflammatory mediators. This was demonstrated using a co-culture system where microglia were stimulated with Aβ42 oligomers .

- Cytokine Production : The compound effectively decreased the production of inflammatory cytokines in both in vivo and in vitro studies, suggesting its role as a modulator of neuroinflammation.

3. Antimicrobial Activity

This compound also displays antimicrobial properties against various pathogens, making it a candidate for developing alternative antimicrobial agents.

Case Studies

- Fungal Inhibition : In a study assessing the antifungal activity of PA against Candida albicans, it was found to inhibit growth significantly at specific concentrations . The effectiveness was measured by comparing the inhibition zones against standard antifungal agents.

- Bacterial Activity : PA demonstrated inhibitory effects against strains such as Staphylococcus epidermidis and Klebsiella pneumoniae, indicating its broad-spectrum antimicrobial potential .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 13.50 ± 0.71 | Varies |

| Staphylococcus epidermidis | 9.00 ± 1.41 | Varies |

| Klebsiella pneumoniae | 9.50 ± 0.71 | Varies |

4. Conclusion and Future Directions

This compound emerges as a promising bioactive compound with multifaceted biological activities, particularly in neuroprotection and antimicrobial action. Its ability to modulate inflammation and protect neuronal cells suggests potential applications in treating neurodegenerative diseases like Alzheimer's. Continued research into its mechanisms and broader applications could pave the way for new therapeutic strategies.

Future studies should focus on:

- Clinical Trials : Evaluating the efficacy and safety of this compound in human subjects.

- Mechanistic Studies : Further elucidating the molecular pathways involved in its biological activities.

- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic effects.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating polygalacic acid from plant matrices?

- Methodological Answer : Effective isolation combines maceration or Soxhlet extraction using polar solvents (e.g., methanol/water), followed by liquid-liquid partitioning and chromatographic purification (e.g., silica gel or HPLC). Recent studies emphasize solvent optimization (70% ethanol for yield vs. 90% methanol for purity) and hyphenated techniques like LC-MS for real-time monitoring .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

- Methodological Answer : High-resolution NMR (¹H/¹³C, 2D-COSY) resolves stereochemistry, while ESI-MS confirms molecular weight. X-ray crystallography is preferred for absolute configuration determination, though limited by crystal growth challenges. FTIR validates functional groups (e.g., carboxyl and hydroxyl) .

Q. What in vitro assays validate this compound’s antioxidant activity?

- Methodological Answer : Standardized assays include DPPH radical scavenging (IC₅₀ calculation), FRAP (ferric reducing power), and ORAC (oxygen radical absorbance). Controls (e.g., ascorbic acid) and triplicate measurements are critical to minimize inter-lab variability .

Q. How do researchers standardize this compound quantification in plant extracts?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) using a C18 column and gradient elution (acetonitrile/0.1% formic acid). Calibration curves with certified reference materials (CRMs) ensure accuracy. Inter-laboratory validation is advised .

Q. What cell-based models assess this compound’s anti-inflammatory effects?

- Methodological Answer : LPS-induced RAW 264.7 macrophages measure TNF-α/IL-6 suppression via ELISA. Concurrent cytotoxicity assays (MTT or Alamar Blue) confirm bioactivity is not artifactually inflated by cell death .

Advanced Research Questions

Q. How can structural modifications enhance this compound’s bioavailability?

- Methodological Answer : Semi-synthetic derivatization (e.g., esterification of carboxyl groups) improves lipid solubility. Pharmacokinetic studies using Caco-2 cell monolayers or in situ perfusion models assess permeability. Molecular dynamics simulations predict absorption enhancers .

Q. What strategies resolve discrepancies in reported IC₅₀ values for this compound’s bioactivity?

- Methodological Answer : Meta-analyses of raw data (e.g., via PRISMA guidelines) identify protocol variances (e.g., incubation time, solvent DMSO%). Standardized reporting (ARRIVE 2.0) and inter-lab reproducibility trials mitigate inconsistencies .

Q. How can omics approaches elucidate this compound’s molecular targets in cancer models?

- Methodological Answer : Transcriptomics (RNA-seq) identifies differentially expressed genes post-treatment, while proteomics (LC-MS/MS) maps protein interaction networks. CRISPR-Cas9 knockout of candidate targets validates mechanism .

Q. What statistical models analyze dose-response relationships in this compound toxicity studies?

- Methodological Answer : Nonlinear regression (four-parameter logistic model) calculates LD₅₀/NOAEL. Mixed-effects ANOVA accounts for inter-subject variability. Bootstrap resampling assesses confidence intervals in small-sample studies .

Q. How do researchers address batch-to-batch variability in this compound production?

- Methodological Answer : Quality-by-Design (QbD) frameworks optimize extraction parameters (e.g., temperature, pH). Multivariate analysis (PCA or PLS) correlates process variables with output. Accelerated stability studies (ICH guidelines) predict shelf-life .

Q. Data Presentation Guidelines

-

Tabular Data : Include SEM (±) and p-values (ANOVA with post-hoc tests). Example:

Concentration (μM) DPPH Scavenging (%) Cytotoxicity (% Viability) 10 45.2 ± 2.1 98.3 ± 1.5 50 78.9 ± 3.4* 85.6 ± 2.8* *p < 0.05 vs. control . -

Figures : Label axes with units, use box plots for bioactivity distributions, and annotate chromatograms with retention times .

Propriétés

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-25(2)11-12-30(24(35)36)18(13-25)17-7-8-21-26(3)14-19(32)23(34)27(4,16-31)20(26)9-10-28(21,5)29(17,6)15-22(30)33/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19+,20?,21-,22-,23+,26+,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGGRGBDMBZXKF-KZMOAHQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944988 | |

| Record name | 2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22338-71-2 | |

| Record name | Polygalacic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022338712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.